Imidazol-1-yl-difluoromethyl-diphenylphosphine
Description
Imidazol-1-yl-difluoromethyl-diphenylphosphine is a chemical compound with the molecular formula C16H13F2N2P It is characterized by the presence of an imidazole ring, a difluoromethyl group, and a diphenylphosphine moiety
Properties
Molecular Formula |
C16H13F2N2P |
|---|---|
Molecular Weight |
302.26 g/mol |
IUPAC Name |
[difluoro(imidazol-1-yl)methyl]-diphenylphosphane |
InChI |
InChI=1S/C16H13F2N2P/c17-16(18,20-12-11-19-13-20)21(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
InChI Key |
FXHCDUWKIROIST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(N3C=CN=C3)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazol-1-yl-difluoromethyl-diphenylphosphine typically involves the reaction of imidazole with difluoromethyl-diphenylphosphine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Imidazol-1-yl-difluoromethyl-diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with different oxidation states.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Imidazol-1-yl-difluoromethyl-diphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of imidazol-1-yl-difluoromethyl-diphenylphosphine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Imidazole: A basic heterocyclic compound with broad applications in chemistry and biology.
Diphenylphosphine: A phosphine compound used in various chemical reactions and as a ligand.
Difluoromethylphosphine: A compound with similar functional groups but different chemical properties.
Uniqueness: The presence of both imidazole and diphenylphosphine moieties allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications .
Biological Activity
Imidazol-1-yl-difluoromethyl-diphenylphosphine is a phosphorus-containing compound notable for its unique structure, which includes an imidazole ring, a difluoromethyl group, and two phenyl groups attached to a phosphorus atom. This combination provides the compound with significant potential for biological activity, particularly in medicinal chemistry and organocatalysis.
Structural Features and Properties
The structural components of this compound contribute to its reactivity and biological activity:
| Component | Structure Features | Unique Properties |
|---|---|---|
| Imidazole | Five-membered ring with two nitrogen atoms | Basic properties; involved in enzyme activity |
| Diphenylphosphine | Phosphorus atom bonded to two phenyl groups | Strong nucleophilic character |
| Difluoromethyl group | Benzene ring with difluoromethyl substituent | Enhanced lipophilicity; unique reactivity |
The imidazole moiety is particularly significant as it is commonly found in many biologically active compounds, which often exhibit various therapeutic effects. The phosphine component enhances nucleophilicity, allowing the compound to participate in a range of chemical transformations that may lead to biological activity.
Biological Activity
Research indicates that compounds containing imidazole rings exhibit a broad spectrum of biological activities, including:
- Anticancer Properties : Imidazole derivatives are known to have significant anticancer effects. For example, studies have shown that certain imidazole-containing compounds can inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
- Neuropeptide Receptor Antagonism : Analogous compounds have been characterized as potent antagonists of neuropeptide receptors, which are implicated in sleep and addiction disorders. These compounds demonstrated effective suppression of alcohol self-administration in rodent models at low doses .
- Antimicrobial Activity : The imidazole scaffold is prevalent in many antimicrobial agents. Compounds derived from imidazole exhibit antibacterial and antifungal activities, contributing to their therapeutic applications .
Case Study 1: Anticancer Activity
A study on the synthesis of novel imidazole derivatives reported their efficacy against cancer cell lines. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. The mechanism of action involved apoptosis induction through mitochondrial pathways, evidenced by increased caspase activity .
Case Study 2: Neuropharmacological Effects
Research on imidazole derivatives as neuropeptide S receptor antagonists demonstrated their potential in treating anxiety and addiction disorders. In vivo studies showed that these compounds could significantly reduce anxiety-like behaviors in rodent models, suggesting a promising avenue for future drug development .
Q & A
Q. What are the optimal experimental conditions for synthesizing Imidazol-1-yl-difluoromethyl-diphenylphosphine?
Methodological Answer: Synthesis optimization requires a Design of Experiments (DoE) approach to evaluate critical variables such as reaction temperature, solvent polarity, and catalyst loading. For example, statistical methods like factorial design can identify interactions between parameters (e.g., solvent polarity and temperature) that maximize yield while minimizing side reactions. Reference phosphonate synthesis protocols using dipolar cycloaddition and palladium catalysis for analogous compounds . Accelerated stability testing under varying pH and thermal conditions (40–80°C) can further refine protocols .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
Methodological Answer: Combine 2D NMR experiments (e.g., - HSQC and HMBC) to assign proton and carbon signals, particularly for distinguishing imidazole and phosphine moieties. X-ray crystallography is critical for confirming stereochemistry and bond angles, as demonstrated in crystallographic studies of similar 1-phenylimidazole derivatives . Diffraction data should be cross-validated with DFT-calculated molecular geometries to resolve ambiguities in electron density maps .
Q. What methodologies are recommended for assessing the compound’s stability under varying experimental conditions?
Methodological Answer: Conduct accelerated degradation studies using HPLC or LC-MS to monitor decomposition products under stressors like UV light, humidity, and oxidative/reductive environments. For example, track the stability of the difluoromethyl-phosphine bond by comparing retention times and mass spectra before/after stress exposure. Reference protocols for α-aminophosphonate stability testing, which highlight hydrolysis sensitivity in acidic conditions .
Advanced Research Questions
Q. How can computational modeling enhance the design of enantioselective reactions involving this compound?
Methodological Answer: Employ quantum mechanical calculations (e.g., DFT) to model transition states and identify chiral catalysts that favor specific enantiomers. For instance, palladium-catalyzed enantioselective synthesis of α-aminophosphonates uses ligand-accelerated asymmetric induction, which can be adapted for imidazole-phosphine systems . Machine learning algorithms can further optimize catalyst-substrate pairs by training on datasets of analogous asymmetric reactions .
Q. What strategies address contradictions in reported bioactivity data for imidazole-phosphine derivatives?
Methodological Answer: Perform meta-analyses of cytotoxicity and antibacterial assays to identify variables like cell line specificity or bacterial strain resistance. For example, Tripolszky et al. (2020) observed divergent cytotoxicity in triazolyl-phosphonates depending on substituent electronegativity, suggesting structure-activity relationship (SAR) studies are critical . Validate findings using orthogonal assays (e.g., fluorescence-based viability assays vs. colony counting) to rule out methodological artifacts .
Q. How can heterogeneous catalysis improve the scalability of reactions involving this compound?
Methodological Answer: Test immobilized catalysts (e.g., Pd on mesoporous silica) to enhance recyclability and reduce metal leaching. Reference membrane separation technologies for in-situ product removal, which mitigate side reactions in continuous flow systems . Optimize reactor design using computational fluid dynamics (CFD) to ensure efficient mass transfer, particularly for gas-liquid reactions involving phosphine ligands .
Q. What advanced techniques characterize the compound’s interaction with biological targets?
Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with enzymes or receptors. Molecular docking studies can predict binding modes, as demonstrated for α-aminophosphonates targeting uracil-containing proteins . Cross-validate with cryo-EM or X-ray crystallography of ligand-target complexes to resolve atomic-level interactions .
Methodological Resources
- Data Contradiction Analysis : Apply Bayesian statistics to weigh conflicting results against experimental parameters (e.g., solvent purity, catalyst source) .
- Reaction Optimization : ICReDD’s integrated computational-experimental framework reduces trial-and-error by combining quantum chemical path searches with high-throughput screening .
- Safety Protocols : Adhere to Chemical Hygiene Plan guidelines for handling air-sensitive phosphines and toxic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
